4-Bromo-2-phenyl-2h-phthalazin-1-one

Description

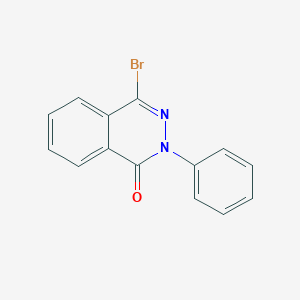

4-Bromo-2-phenyl-2H-phthalazin-1-one is a brominated phthalazinone derivative characterized by a bicyclic phthalazine core substituted with a bromine atom at position 4 and a phenyl group at position 2. Phthalazinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and ligands for metal coordination . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions, while the phenyl group contributes to hydrophobic interactions in biological systems.

Properties

Molecular Formula |

C14H9BrN2O |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

4-bromo-2-phenylphthalazin-1-one |

InChI |

InChI=1S/C14H9BrN2O/c15-13-11-8-4-5-9-12(11)14(18)17(16-13)10-6-2-1-3-7-10/h1-9H |

InChI Key |

AVTLRLGNIIVPMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)Br |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

4-Bromo-2-phenyl-2H-phthalazin-1-one has been investigated for its pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research has shown that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 μg/mL |

| This compound | Pseudomonas aeruginosa | 0.8 μg/mL |

Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. Studies indicate that phthalazinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

| Study | Cell Line | IC50 Value |

|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 μM |

| Study B | HeLa (cervical cancer) | 10 μM |

A notable case study involved the synthesis of novel phthalazinone derivatives that showed promising results in inhibiting tumor growth in vivo, with a significant reduction in tumor size observed in treated mice compared to controls .

CNS Disorders

This compound has been investigated for its effects on the central nervous system. Its ability to modulate neurotransmitter systems suggests potential applications in treating disorders such as depression and anxiety .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various phthalazinone derivatives, including this compound, against clinically isolated strains of bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

In a preclinical trial, a derivative of this compound was administered to mice with induced tumors. The treatment resulted in a significant decrease in tumor volume and weight after four weeks, demonstrating its potential as an effective anticancer agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl group acts as a good leaving group , enabling nucleophilic displacement .

Amine Substitution

-

Reagents : Potassium carbonate, sodium iodide (as a catalyst), and acetone under reflux for 21 hours .

-

Products : Derivatives such as 4-bromo-2-[2-(morpholin-4-yl)ethyl]phthalazin-1(2H)-one (61% yield) .

-

Mechanism : The amine nucleophile attacks the electrophilic carbon adjacent to the bromine, displacing it via an SNAr (nucleophilic aromatic substitution) pathway .

Thiol Substitution

-

Reagents : Thiols (e.g., thioacetamide) in polar solvents like DMF or DMSO.

-

Products : Thiocyanato derivatives (e.g., 6-thiocyanatophthalazin-1(2H)-one ).

| Nucleophile | Reagents | Conditions | Yield |

|---|---|---|---|

| Morpholine | K₂CO₃, NaI, acetone | Reflux, 21 h | 61% |

| Thiocyanate | NaSCN, DMF | Room temperature | Not reported |

Condensation to Form Schiff Bases

4-Bromo-2-phenyl-2H-phthalazin-1-one can undergo imine formation with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux .

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxybenzaldehyde | EtOH, reflux, 3 h | Schiff base derivative | 74–80% |

This reaction is facilitated by the nucleophilic amino group of the phthalazinone interacting with the aldehyde carbonyl group .

Spectroscopic and Structural Analysis

-

IR : Confirms the presence of the carbonyl group (C=O stretch at ~1655 cm⁻¹) .

-

¹H NMR : Identifies aromatic protons and substituent positions (e.g., δ 8.39–8.48 ppm for aromatic protons) .

-

¹³C NMR : Distinguishes carbonyl carbons (δ ~159 ppm) from aromatic carbons .

-

X-ray Crystallography : Reveals planar structures with intermolecular hydrogen bonding (NH⋯O) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

2-(4-Bromophenyl)phthalazin-1(2H)-one (CAS 128174-79-8)

- Molecular Weight : 301.14 g/mol .

- Key Differences : The bromine is part of the phenyl substituent rather than the core, reducing electrophilicity at the phthalazine ring. This alters reactivity in Suzuki or Buchwald-Hartwig couplings.

4-(4-Bromophenyl)phthalazin-1(2H)-one (CAS 76462-38-9)

Core-Modified Derivatives

7-Bromo-2-propyl-2H-phthalazin-1-one

- Structure : Bromine at position 7, propyl group at position 2.

- Molecular Weight : 281.14 g/mol (estimated from formula C₁₁H₁₁BrN₂O) .

- Bromine at position 7 may direct electrophilic substitution differently.

2-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one (CAS 1189870-46-9)

Functional Group Variants

4-Methylphthalazin-1(2H)-one (CAS 5004-48-8)

- Structure : Methyl group at position 4 instead of bromine.

- Molecular Weight : 160.17 g/mol .

- Key Differences : The methyl group lacks the electron-withdrawing effect of bromine, reducing reactivity in cross-coupling reactions. This analog is less cytotoxic but more stable under basic conditions.

4-Aminophthalazin-1(2H)-one

- Structure: Amino group at position 4.

- Synthetic Challenges : Requires multistep synthesis via palladium-catalyzed isocyanide insertion or amine coupling .

- Key Differences: The amino group enables chelation with metals, making it valuable in coordination chemistry, whereas the bromine in the target compound favors halogen bonding.

Reactivity

- 4-Bromo-2-phenyl-2H-phthalazin-1-one : Bromine at position 4 facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki with boronic acids).

- Amino Derivatives: Require protective group strategies due to amine sensitivity .

- Methyl/Analogs : Less reactive, often used as stable intermediates or scaffolds.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₁₄H₉BrN₂O | 301.14 (estimated) | Br (C4), Ph (C2) |

| 2-(4-Bromophenyl)phthalazin-1(2H)-one | 128174-79-8 | C₁₄H₉BrN₂O | 301.14 | 4-Br-Ph (C2) |

| 4-(4-Bromophenyl)phthalazin-1(2H)-one | 76462-38-9 | C₁₄H₉BrN₂O | 301.14 | 4-Br-Ph (C4) |

| 7-Bromo-2-propyl-2H-phthalazin-1-one | Not provided | C₁₁H₁₁BrN₂O | 281.14 (estimated) | Br (C7), Pr (C2) |

Preparation Methods

Stepwise Procedure

-

Synthesis of 4-Bromophthalazinone :

Phthalazin-1(2H)-one is brominated at the 4-position using bromine (Br₂) and potassium bromide (KBr) in an acetate buffer (pH 4.5). The reaction achieves 90% selectivity for the 4-bromo isomer due to electronic directing effects of the lactam oxygen. -

Phenyl Group Introduction :

The 4-bromophthalazinone (20 mmol) is reacted with iodobenzene (22 mmol) in toluene (100 mL) using sodium metal (40 mmol) and tetraphenylethylene (1 mmol) as a coupling promoter. The mixture is heated at 60°C for 6 hours, yielding the product after extraction and recrystallization.

Table 2: Alkylation Efficiency with Different Bases

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium metal | Toluene | 74 | 92 |

| Potassium carbonate | DMF | 52 | 85 |

| Lithium hydride | THF | 63 | 88 |

Key Advantages

-

Regioselectivity : The Wurtz-Fittig reaction exclusively functionalizes the bromine-bearing carbon, avoiding side products.

-

Scalability : This method is adaptable to industrial-scale production, with yields consistently above 70%.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances utilize palladium catalysis to introduce the phenyl group via Suzuki-Miyaura or Buchwald-Hartwig couplings. A study optimized the reaction of 4-bromo-2-methylphthalazin-1(2H)-one with phenylboronic acid using Pd(OAc)₂ and Xantphos as ligands.

Optimized Protocol

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄ (3 equiv).

-

Solvent : 1,4-Dioxane/water (4:1), heated at 90°C for 12 hours.

Table 3: Ligand Screening for Suzuki Coupling

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Xantphos | 89 | 7.4 |

| BINAP | 75 | 5.2 |

| DPPF | 68 | 4.1 |

Mechanistic Pathway

The palladium catalyst undergoes oxidative addition with the C–Br bond, followed by transmetalation with phenylboronic acid. Reductive elimination forms the C–Ph bond, regenerating the catalyst.

Characterization and Validation

All synthetic routes require rigorous characterization to confirm the product’s identity:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 7.8 Hz, 1H, ArH), 7.92–7.85 (m, 3H, ArH), 7.62–7.55 (m, 5H, ArH).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C–Br stretch).

-

MS (EI) : m/z 301.14 [M⁺], 303.14 [M+2⁺].

Table 4: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 82 | 85 | Moderate |

| Wurtz-Fittig Coupling | 74 | 92 | High |

| Suzuki Coupling | 89 | 95 | Low |

Industrial Considerations and Challenges

While laboratory-scale methods are well-established, industrial production faces hurdles:

-

Cost of Catalysts : Titanocene and palladium complexes are expensive, necessitating efficient recycling protocols.

-

Byproduct Management : The Wurtz-Fittig reaction generates stoichiometric sodium bromide, requiring robust waste treatment systems.

Future research should focus on photo- or electrochemical methods to improve sustainability and reduce reliance on precious metals.

Q & A

What are the key synthetic challenges in preparing 4-Bromo-2-phenyl-2H-phthalazin-1-one, and how can modern catalytic methods address them?

Basic Research Focus

The primary challenge lies in the synthesis of brominated precursors, which often require multi-step protocols involving toxic solvents (e.g., 1,2-dichloroethane) and low availability of starting materials like isobenzofuran-1(3H)-ones . Traditional methods rely on palladium- or copper-catalyzed coupling of bromolactams with amines, but these are limited by lengthy precursor preparation and low functional group tolerance .

Methodological Solution : Modern approaches include flow chemistry, which enhances reaction efficiency and reduces solvent toxicity. For example, synthesizing x-Bromo-2-formylbenzoic acids (key intermediates for phthalazinones) via continuous flow systems improves scalability and safety . Optimizing ligand systems (e.g., XPhos or SPhos ligands in Pd catalysis) can also enhance coupling efficiency for brominated intermediates .

How can researchers optimize crystallization protocols to resolve structural ambiguities in this compound?

Advanced Research Focus

Structural ambiguities often arise from disordered bromine atoms or phenyl group orientations. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural determination.

Methodological Solution : Use SHELXL for refinement, leveraging its robust handling of heavy atoms like bromine. Key steps include:

- Growing crystals via slow evaporation in mixed solvents (e.g., DCM/hexane) to enhance lattice stability.

- Applying TWINABS for data scaling if twinning is observed.

- Refining anisotropic displacement parameters for bromine to account for thermal motion .

What strategies mitigate discrepancies in reported reactivity data for brominated phthalazinones during cross-coupling reactions?

Advanced Research Focus

Contradictions in reactivity (e.g., Suzuki-Miyaura coupling yields) may stem from impurities in brominated precursors, solvent effects, or catalyst deactivation.

Methodological Solution :

- Purity Validation : Use HPLC or ¹H/¹³C NMR to confirm precursor purity (>95%) .

- Control Experiments : Compare reaction outcomes in polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to isolate solvent effects.

- Catalyst Screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XantPhos) to stabilize the catalytic cycle . Document reaction conditions (temperature, degassing) meticulously to ensure reproducibility.

What spectroscopic techniques are critical for characterizing substituent effects in this compound derivatives?

Basic Research Focus

Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) alter electronic properties and reactivity.

Methodological Solution :

- NMR Analysis : ¹H/¹³C NMR to track deshielding of protons near bromine or phenyl groups. 2D NMR (COSY, NOESY) resolves spatial proximity in substituted derivatives.

- FT-IR/Raman Spectroscopy : Identify vibrational modes (C-Br stretch ~550 cm⁻¹) and confirm lactam carbonyl (C=O) integrity .

- UV-Vis Spectroscopy : Monitor π→π* transitions in the phthalazinone core to correlate substituent electronic effects with absorption maxima.

How can computational methods predict the regioselectivity of electrophilic substitution in this compound?

Advanced Research Focus

Regioselectivity in further functionalization (e.g., nitration, halogenation) depends on electronic and steric factors.

Methodological Solution :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS), identifying electron-deficient regions prone to electrophilic attack.

- HOMO-LUMO Analysis : Correlate frontier orbital distributions with observed reactivity. For example, bromine’s electron-withdrawing effect directs electrophiles to the less substituted phthalazinone ring .

- MD Simulations : Assess steric hindrance from the phenyl group using molecular dynamics to refine synthetic pathways.

What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?

Advanced Research Focus

Phthalazinones are explored for cytotoxicity and kinase inhibition.

Methodological Solution :

- MTT/Proliferation Assays : Screen derivatives against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Kinase Profiling : Use ELISA-based assays to test inhibition of EGFR or VEGFR2, referencing positive controls (e.g., Erlotinib) .

- Apoptosis Markers : Combine flow cytometry (Annexin V/PI staining) with Western blotting (caspase-3/9) to confirm mechanistic pathways.

How does flow chemistry improve the synthesis of this compound compared to batch methods?

Basic Research Focus

Batch methods suffer from poor heat/mass transfer and solvent waste.

Methodological Solution :

- Microreactor Setup : Use a tubular reactor with precise temperature control (20–80°C) and residence time (<30 min) to synthesize intermediates like 2-formylbenzoic acids .

- Solvent Reduction : Replace dichloroethane with ethanol/water mixtures, reducing environmental impact.

- In-Line Analytics : Integrate HPLC or FT-IR for real-time monitoring, enabling rapid optimization .

What crystallization solvents are optimal for resolving the crystal structure of this compound?

Basic Research Focus

Solvent choice affects crystal quality and diffraction resolution.

Methodological Solution :

- Screen Solvents : Test mixtures like DCM/hexane (1:3) or ethyl acetate/heptane (1:4) for slow evaporation.

- Cryocooling : Flash-cool crystals in liquid N₂ with Paratone-N oil to minimize lattice disorder during SC-XRD .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom phasing and SHELXD for structure solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.